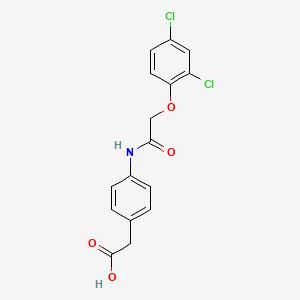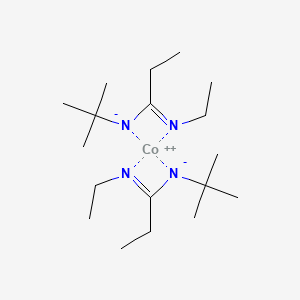
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid
説明
“2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid” is a solid compound with a molecular weight of 354.19 . It has a specific IUPAC name of (4- { [ (2,4-dichlorophenoxy)acetyl]amino}phenyl)acetic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C16H13Cl2NO4/c17-11-3-6-14 (13 (18)8-11)23-9-15 (20)19-12-4-1-10 (2-5-12)7-16 (21)22/h1-6,8H,7,9H2, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .科学的研究の応用
Analysis of Global Trends in 2,4-D Research
The toxicology and mutagenicity research on 2,4-dichlorophenoxyacetic acid (2,4-D) has seen rapid advancements. A scientometric review highlighted the significant contributions from the USA, Canada, and China, focusing on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones. The review suggests future research on 2,4-D toxicology should delve into molecular biology, gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Impact on Wheat and Agricultural Environments
2,4-D has been extensively used in agriculture to increase crop productivity. However, its harmful effects, particularly on wheat, a major staple food, have been documented. Research suggests that environmental changes from human activities affect plant growth conditions, with plants having limited mechanisms to avoid herbicide exposure. This indicates the necessity for further studies on herbicide effects on plant systems to improve plant protection (Kumar & Singh, 2010).
Sorption and Environmental Fate
A comprehensive review of 2,4-D and other phenoxy herbicides' sorption to soil, organic matter, and minerals was conducted. The data suggest that sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides content. This review underlines the relevance of soil organic matter and iron oxides as crucial sorbents for phenoxy herbicides, with implications for their environmental fate and behavior (Werner, Garratt, & Pigott, 2012).
Environmental and Human Health Risks
The widespread application of 2,4-D in aquatic and conventional farming systems has raised concerns about its toxic effects on non-target organisms and potential human health risks. The review emphasizes the importance of mitigating strategies to prevent 2,4-D from entering the environment and highlights the need for further research on its environmental and health impacts, especially considering the introduction of 2,4-D resistant crops (Islam et al., 2017).
Microbial Biodegradation and Environmental Remediation
2,4-D, a primary herbicide in agricultural environments, poses environmental damage due to its indiscriminate use. A review focusing on the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighted the advantages of microbial remediation processes. These processes are essential for preventing environmental pollution and protecting public health (Magnoli et al., 2020).
作用機序
Target of Action
The primary target of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid is plant cells . It acts as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the growth and behavior of plants, influencing cell division, elongation, and differentiation .
Mode of Action
This compound operates by mimicking the action of natural auxins . It induces uncontrolled growth in susceptible plants, leading to their eventual death . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin signaling pathway, a fundamental component of plant growth and development . By mimicking natural auxins, it disrupts normal plant growth patterns, leading to uncontrolled cell division and growth . This can trigger the embryogenic pathway of somatic cells in both dicots and monocots .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and transported to their growth points .
Result of Action
The result of the compound’s action is uncontrolled growth in susceptible plants, leading to their eventual death . This makes it effective as a herbicide, particularly for broadleaf weeds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it can be easily applied through irrigation systems and may be affected by rainfall and soil moisture levels.
Safety and Hazards
特性
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-3-6-14(13(18)8-11)23-9-15(20)19-12-4-1-10(2-5-12)7-16(21)22/h1-6,8H,7,9H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJOXMSYQWMNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)
![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)





![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)

